molecular formula C11H14N2 B13166373 3-(1H-indol-7-yl)propan-1-amine

3-(1H-indol-7-yl)propan-1-amine

Cat. No.: B13166373
M. Wt: 174.24 g/mol
InChI Key: JDELANPMPTWMQL-UHFFFAOYSA-N
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Description

3-(1H-indol-7-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-7-yl)propan-1-amine typically involves the construction of the indole ring followed by the introduction of the propan-1-amine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The propan-1-amine side chain can then be introduced through various alkylation reactions .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in hydrogenation reactions to reduce intermediates to the desired product. Additionally, continuous flow reactors are employed to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-7-yl)propan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(1H-indol-7-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-7-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-1-yl)propan-1-amine
  • 3-(1H-indazol-1-yl)propan-1-amine
  • 1-(1H-indol-3-yl)-2-methylpropan-2-amine

Uniqueness

3-(1H-indol-7-yl)propan-1-amine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1H-indol-7-yl)propan-1-amine

InChI

InChI=1S/C11H14N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5,7,12H2

InChI Key

JDELANPMPTWMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCCN)NC=C2

Origin of Product

United States

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